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(s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

tobacco-specific nitrosamines lung carcinogenesis enantiomer-specific toxicity

Researchers quantifying tobacco-specific nitrosamine biomarkers face confounding variability when using racemic NNAL standards, as enantiomers exhibit distinct pharmacokinetics and DNA adduct formation potency. (S)-NNAL is the predominant enantiomer generated in human tissues (64-95% of total NNAL) and serves as the essential chiral analytical standard for precise LC-MS/MS quantitation. - Enables stereospecific quantitation of the major human metabolite, eliminating co-elution interference from (R)-NNAL for accurate tobacco exposure assessment. - Exhibits a 2.8-fold greater volume of distribution and 6- to 17-fold higher DNA adduct levels than the (R)-enantiomer, providing the correct substrate for genotoxicity and UGT isoform kinetic studies.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13429339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN(CCCC(C1=CN=CC=C1)O)N=O
InChIInChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1
InChIKeyOGRXKBUCZFFSTL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-NNAL for Carcinogenesis Research


(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol ((S)-NNAL) is a chiral metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) [1]. It functions as a proximate carcinogen, formed endogenously in tobacco users, and exhibits stereospecific metabolic and carcinogenic properties that distinguish it from its enantiomer, (R)-NNAL, and the parent compound NNK [2]. The (S)-enantiomer is the predominant form generated in human tissues from NNK reduction and serves as a critical analytical standard and research tool for investigating tobacco-related carcinogenesis [3].

Chiral analytical standard for tobacco-specific nitrosamine carcinogenesis research
Stereochemical-control study fit for (S)-NNAL enantiomer-specific bioactivation and DNA adduct studies
Human biomonitoring of tobacco smoke exposure via chiral LC-MS/MS enantiomer quantitation

Why (S)-NNAL Cannot Be Substituted


The enantiomers of NNAL exhibit profound stereoselectivity in metabolism, tissue distribution, and carcinogenic potency, rendering them non-interchangeable [1]. (S)-NNAL demonstrates a significantly larger volume of distribution (Vss = 1792 ± 570 mL) compared to (R)-NNAL (Vss = 645 ± 230 mL) in rats, indicating preferential tissue retention [1]. Furthermore, the two enantiomers are processed by distinct UDP-glucuronosyltransferase (UGT) isoforms with varying kinetics, leading to enantiomer-specific glucuronidation profiles that directly impact detoxification efficiency and biomarker interpretation [2]. Substituting racemic NNAL or the (R)-enantiomer for (S)-NNAL in mechanistic studies, bioactivation assays, or as an analytical standard will introduce uncontrolled stereochemical variability, confounding data interpretation and potentially invalidating comparative toxicological assessments [3].

Enantiomer-specific tissue distribution: (R)-NNAL or racemic NNAL may exhibit different Vss and lung retention, shifting exposure model interpretation.
Differential glucuronidation: (S)-NNAL is a poor substrate for detoxification UGTs; substituting (R)-NNAL or racemate can alter glucuronidation profiles and confound biomonitoring endpoints.
Carcinogenicity endpoint mismatch: tumor multiplicity in mouse model may differ substantially between enantiomers, limiting direct interchangeability in mechanism-of-action studies.

(S)-NNAL Evidence vs. (R)-NNAL and NNK


Carcinogenic Potency: (S)- vs (R)-NNAL

In a head-to-head tumorigenicity study in female A/J mice, (S)-NNAL induced 8.2 ± 3.3 lung tumors per mouse, which was significantly lower than both (R)-NNAL (25.6 ± 7.5 tumors/mouse, P < 0.0001) and NNK (25.3 ± 9.8 tumors/mouse) [1]. This establishes (S)-NNAL as approximately 3-fold less tumorigenic than its enantiomer in this model, a critical differentiation for studies focused on bioactivation versus detoxification pathways [1].

Lung Tumor Multiplicity
Head-to-head
(S)-NNAL: 8.2 ± 3.3 tumors/mouse; (R)-NNAL: 25.6 ± 7.5; NNK: 25.3 ± 9.8; Racemic: 12.1 ± 5.6
Supports enantiomer-specific carcinogenicity assessment
Female A/J mice, single i.p. 20 µmol, 16-week observation
tobacco-specific nitrosamines lung carcinogenesis enantiomer-specific toxicity

Tissue Distribution: (S)- vs (R)-NNAL

In bile duct-cannulated male Fischer F344 rats receiving i.v. doses, the steady-state volume of distribution (Vss) for (S)-NNAL was 1792 ± 570 mL, significantly exceeding that of (R)-NNAL (645 ± 230 mL) [1]. This 2.8-fold difference indicates that (S)-NNAL exhibits substantially greater tissue penetration and retention, particularly in the lung [1].

Volume of Distribution
Head-to-head
2.8× greater Vss
Indicates higher tissue retention for (S)-NNAL
Rat model, i.v. administration, 24 h collection
pharmacokinetics tissue retention enantiomer-specific distribution

Glucuronidation Efficiency: (S)- vs (R)-NNAL

Following i.v. administration of individual enantiomers to rats, approximately 50% of the (R)-NNAL dose was excreted as (R)-NNAL-Gluc in bile and urine, whereas only 10% of an (S)-NNAL dose was excreted as a glucuronide [1]. Conversely, almost 20% of the (S)-NNAL dose was excreted as NNK or NNK metabolites, compared to less than 5% for (R)-NNAL, indicating that (S)-NNAL is preferentially shunted toward reoxidation to the parent carcinogen NNK rather than detoxification via glucuronidation [1].

Glucuronide Excretion
Head-to-head
(S)-NNAL: ~10% glucuronide; (R)-NNAL: ~50% glucuronide
Lower detoxification via glucuronidation
Rat bile/urine, 24 h post-dose
glucuronidation detoxification UGT enzymes

DNA Adduct Formation: (S)- vs (R)-NNAL

In F344 rats chronically treated with enantiomers, total pyridyloxobutyl (POB)-DNA adduct levels in the (S)-NNAL group were 6- to 14-fold higher in lung and 11- to 17-fold higher in liver compared to the (R)-NNAL group [1]. (S)-NNAL adduct levels were comparable to (0.6-1.3 times) those generated by the potent parent carcinogen NNK [1].

POB-DNA Adduct Levels
Head-to-head
6–17× higher vs (R)-NNAL
Higher genotoxic burden with (S)-NNAL
Rat lung and liver, 50-week chronic exposure
DNA adducts genotoxicity carcinogen bioactivation

Stereoselective NNK Reduction in Human Tissues

In vitro metabolism studies using human tissue subcellular fractions demonstrate that (S)-NNAL is the major enantiomer produced from NNK. In human liver microsomes, (S)-NNAL accounts for an average of 64% of total NNAL formed; in human liver cytosol, 90%; and in human red blood cells, >95% [1]. This stereoselective reduction is also observed in rodent tissues, where (S)-NNAL constitutes 90-98% of the NNAL formed [1].

(S)-NNAL Formation Ratio
Head-to-head
64–95% of total NNAL in human tissues
Predominant enantiomer formed in humans
In vitro human liver microsomes, cytosol, RBC
stereoselective metabolism carbonyl reduction human biomonitoring

UGT Glucuronidation Kinetics: Enantiomer Selectivity

Using a chiral separation method to isolate pure enantiomers, it was demonstrated that UGT2B7 preferentially forms (S)-NNAL-O-Gluc, whereas UGT2B17 preferentially forms (R)-NNAL-O-Gluc [1]. In human liver microsomes, the ratio of (R)-NNAL-O-Gluc to (S)-NNAL-O-Gluc formation was significantly lower (p=0.012) in subjects with the homozygous UGT2B17 deletion genotype (*2/*2) compared to wild-type (*1/*1) subjects [1].

UGT Isoform Selectivity
Head-to-head
UGT2B7 prefers (S)-NNAL; UGT2B17 prefers (R)-NNAL
Enables genotype-specific detoxification studies
Recombinant UGT and genotyped human liver microsomes
UDP-glucuronosyltransferase enantiomer selectivity pharmacogenomics

(S)-NNAL Research Applications


Stereospecific Biomarker Quantitation in Human Biomonitoring Studies

As the predominant enantiomer formed in human tissues (64-95% of total NNAL), (S)-NNAL is essential as a chiral analytical standard for accurate LC-MS/MS quantitation of NNAL enantiomers in urine or blood [1]. Its use enables precise assessment of tobacco smoke exposure and the impact of genetic polymorphisms (e.g., UGT2B17) on detoxification capacity [2].

Investigating Enantiomer-Specific Carcinogenicity and DNA Adduct Formation

Given the 6- to 17-fold higher DNA adduct levels generated by (S)-NNAL compared to (R)-NNAL in rat lung and liver, pure (S)-NNAL is required for in vitro and in vivo studies designed to elucidate the mechanisms of genotoxicity, DNA repair, and the role of stereochemistry in nitrosamine-induced carcinogenesis [3].

Pharmacokinetic and Tissue Distribution Modeling

The 2.8-fold greater volume of distribution of (S)-NNAL relative to (R)-NNAL necessitates its use in physiologically based pharmacokinetic (PBPK) models aimed at predicting tissue-specific retention and the toxicokinetics of tobacco carcinogens [4]. Pure enantiomer is required to avoid confounding results from the rapidly excreted (R)-form.

UGT Enzyme Kinetics and Pharmacogenomic Studies

Pure (S)-NNAL is the definitive substrate for characterizing the activity and kinetics of UGT2B7, and for assessing how genetic variants in UGT2B7 or UGT2B17 alter the glucuronidation of this specific enantiomer [2]. This is critical for personalized risk assessment and understanding inter-individual variability in carcinogen detoxification.

Application
Selection Property
Validation Focus
Human biomonitoring of NNAL enantiomers
Chiral analytical standard workflow
Enantiomer-specific LC-MS/MS quantitation
Carcinogenicity and DNA adduct mechanism studies
Stereochemical-control research tool
Genotoxicity endpoint interpretation
Pharmacokinetic and PBPK modeling
Tissue distribution context
Volume of distribution model validation
UGT enzyme kinetics and pharmacogenomics
UGT2B7 substrate specificity
Genotype-phenotype correlation in glucuronidation

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25 linked technical documents
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